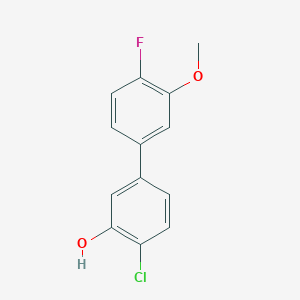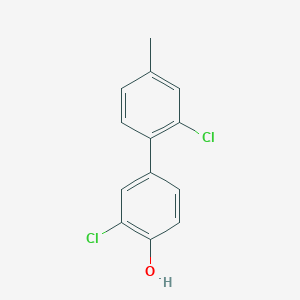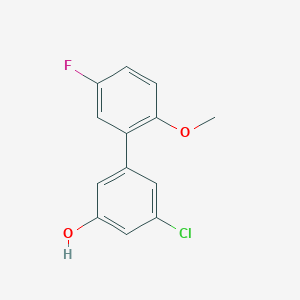
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (3-C5-3-C2MPP) is a widely used organic compound with a variety of scientific research applications. It is a white crystalline solid with a melting point of 101-103 °C and a boiling point of 273-275 °C. 3-C5-3-C2MPP is a highly reactive compound and has a variety of properties that make it useful in laboratory experiments and scientific research.
科学的研究の応用
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, and as a catalyst in the synthesis of other organic compounds. 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has been used in the synthesis of a variety of compounds with antimicrobial activity, and it has also been used in the synthesis of compounds with anti-inflammatory activity.
作用機序
The mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that the compound can interact with certain receptors in the body, such as the G protein-coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% have not been extensively studied. However, it is believed that the compound can have a variety of effects on the body, including the inhibition of certain enzymes and the interaction with certain receptors. It is also believed that the compound can have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs in the body.
実験室実験の利点と制限
The advantages of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to form a variety of compounds, and its ability to act as a catalyst in the synthesis of other organic compounds. The main limitation of using 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its toxicity, as it can be harmful if inhaled or ingested.
将来の方向性
The future directions of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% include the further study of its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could lead to the development of new compounds with improved properties. Finally, further research into the use of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties.
合成法
3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized using a Grignard reaction. A Grignard reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a Grignard reagent, which can then be reacted with an aldehyde, ketone, ester, or carboxylic acid to form the desired product. In the case of 3-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%, the Grignard reagent is formed by reacting 3-chloro-2-methylphenyl bromide with magnesium metal. The Grignard reagent is then reacted with phenol to form the desired product.
特性
IUPAC Name |
3-chloro-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWNODDBUPHFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685999 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-2-methylphenyl)phenol | |
CAS RN |
1262002-30-1 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














